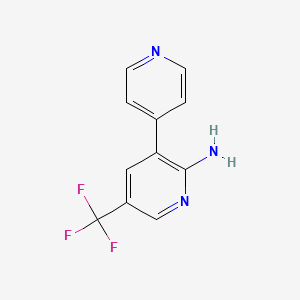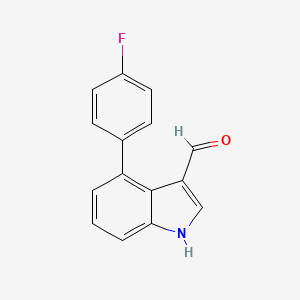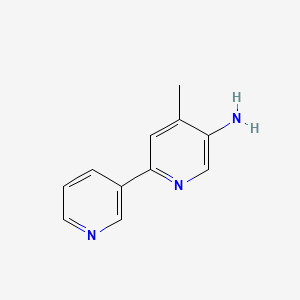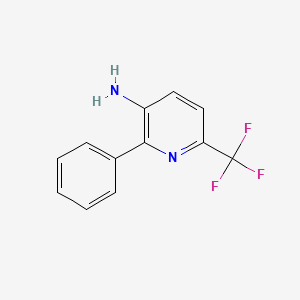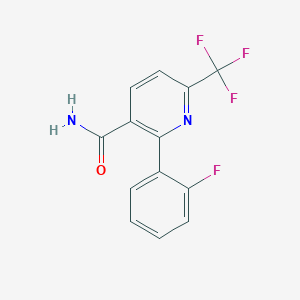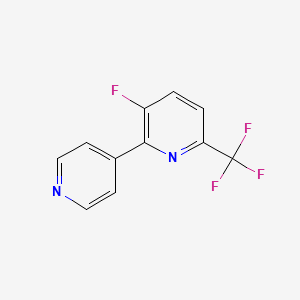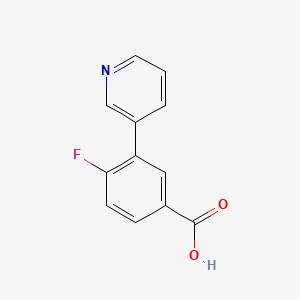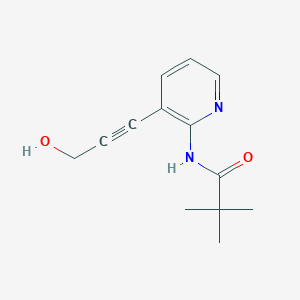
N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide
Descripción general
Descripción
“N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide”, also known as HPP, is a chemical compound with the molecular formula C13H16N2O2 . It belongs to the class of pivalamide derivatives. The IUPAC name for this compound is N-(2-(3-hydroxyprop-1-ynyl)pyridin-3-yl)trimethylpropan-1-amine.
Molecular Structure Analysis
The molecular weight of N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide is 232.28 . The SMILES string representation of the molecule isCC(C)(C)C(=O)Nc1ncccc1C#CCO . Physical And Chemical Properties Analysis
N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide is a solid compound . The InChI key for this compound isUPGMOHGJJCWVEC-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions : The molecular structure of compounds containing pivalamide, pyridin, and hydroxy-methylphenyl moieties has been studied. These molecules are not planar and their molecular conformation is stabilized by intramolecular hydrogen bonds. In crystals, these molecules are linked by various hydrogen bonds, indicating potential applications in crystallography and materials science (Atalay et al., 2016).
Site of Lithiation in Organic Synthesis : Research has explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and its derivatives. This process is crucial in organic synthesis, particularly for creating substituted derivatives in high yields. Such studies are significant for developing new synthetic routes and molecules (Smith et al., 2013).
Inhibition of Human Aldosterone Synthase : N-(Pyridin-3-yl)benzamides, closely related to the queried compound, have been synthesized and evaluated for their potential to inhibit human steroid-11β-hydroxylase and human aldosterone synthase. These findings are significant in medicinal chemistry, particularly in the development of selective inhibitors for specific enzymes (Zimmer et al., 2011).
Nucleophilic Behavior in Organic Reactions : Studies have shown the strong nucleophilic behavior of related compounds towards active electrophilic compounds. This research is vital for understanding chemical reactions and for the development of new organic synthesis methods (Al-Romaizan, 2019).
Hydrolysis of Pivalamide Groups : Research into the hydrolysis of pivalamide groups in derivatives, like 2-pivalamido-3H-pyrimidin-4-ones, has been conducted. This is crucial for understanding the chemical properties of these compounds and their potential applications in pharmaceuticals and other industries (Bavetsias et al., 2004).
Coordination Polymers and Catalytic Properties : Studies have been conducted on heterometallic coordination polymers assembled from compounds containing pivalate. These studies are significant for the development of materials with specific sorption and catalytic properties (Sotnik et al., 2015).
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for this compound are P305 + P351 + P338, which means that if it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
N-[3-(3-hydroxyprop-1-ynyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)12(17)15-11-10(7-5-9-16)6-4-8-14-11/h4,6,8,16H,9H2,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGMOHGJJCWVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



